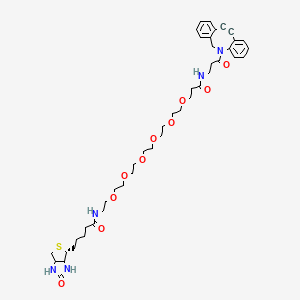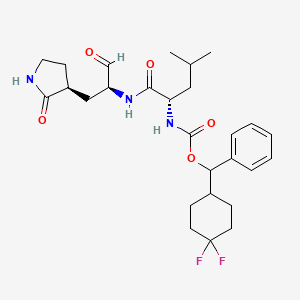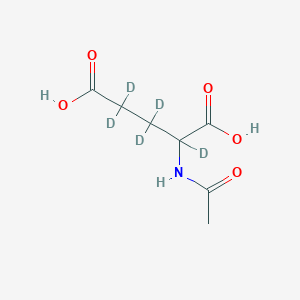
1-Tetratriacontanol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetratriacontanol-d4 is a deuterium-labeled fatty alcohol with the molecular formula C34D4H66O and a molecular weight of 498.94. It is categorized under the class of policosanols, which are long-chain alcohols found in plant waxes. This compound is often used as a reference material in various scientific studies due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tetratriacontanol-d4 can be synthesized through the reduction of the corresponding fatty acid or ester using deuterium-labeled reducing agents. The reaction typically involves the following steps:
Esterification: The fatty acid is first converted into its ester form using an alcohol and an acid catalyst.
Reduction: The ester is then reduced using a deuterium-labeled reducing agent such as lithium aluminum deuteride (LiAlD4) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:
Bulk Esterification: Large quantities of the fatty acid are esterified using industrial-grade alcohol and acid catalysts.
Deuterium Reduction: The ester is reduced using deuterium-labeled reducing agents in industrial reactors, ensuring consistent labeling and high purity.
Chemical Reactions Analysis
Types of Reactions
1-Tetratriacontanol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can yield shorter-chain alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Forms aldehydes or carboxylic acids.
Reduction: Yields shorter-chain alcohols.
Substitution: Produces alkyl halides or other substituted derivatives.
Scientific Research Applications
1-Tetratriacontanol-d4 is used in various scientific research applications, including:
Chemistry: As a reference material in mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Used in studies of lipid metabolism and as a tracer in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Used in the development of herbicidal agents and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-Tetratriacontanol-d4 involves its incorporation into lipid metabolic pathways. It acts as a substrate for various enzymes involved in lipid synthesis and degradation. The deuterium labeling allows for precise tracking of its metabolic fate using analytical techniques such as mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
1-Tetratriacontanol: The non-deuterated form of 1-Tetratriacontanol-d4.
1-Hexatriacontanol: Another long-chain fatty alcohol with similar properties.
1-Octacosanol: A shorter-chain policosanol with similar biological activities.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where understanding the metabolic fate of compounds is crucial.
Properties
Molecular Formula |
C34H70O |
|---|---|
Molecular Weight |
498.9 g/mol |
IUPAC Name |
3,3,4,4-tetradeuteriotetratriacontan-1-ol |
InChI |
InChI=1S/C34H70O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3/i31D2,32D2 |
InChI Key |
OULAJFUGPPVRBK-BYLFMYFLSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC)C([2H])([2H])CCO |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
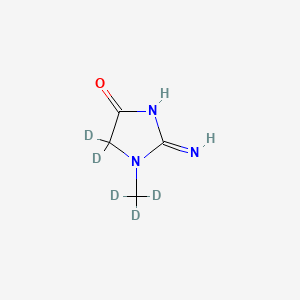
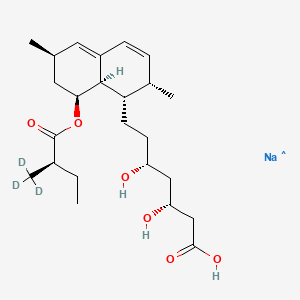

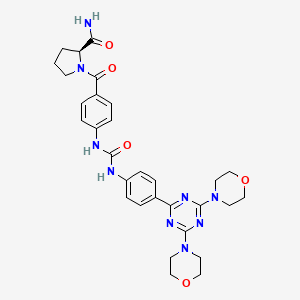

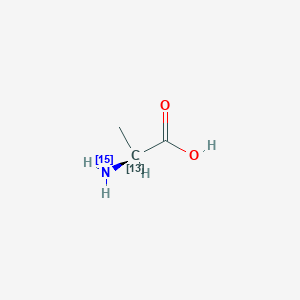
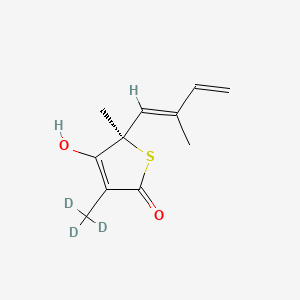
![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)
